

Application Notes and Protocols for 2-(2,4-Diaminophenoxy)ethanol Sulfate

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Compound of Interest

Compound Name: 2-(2,4-Diaminophenoxy)ethanol sulfate

Cat. No.: B1323409

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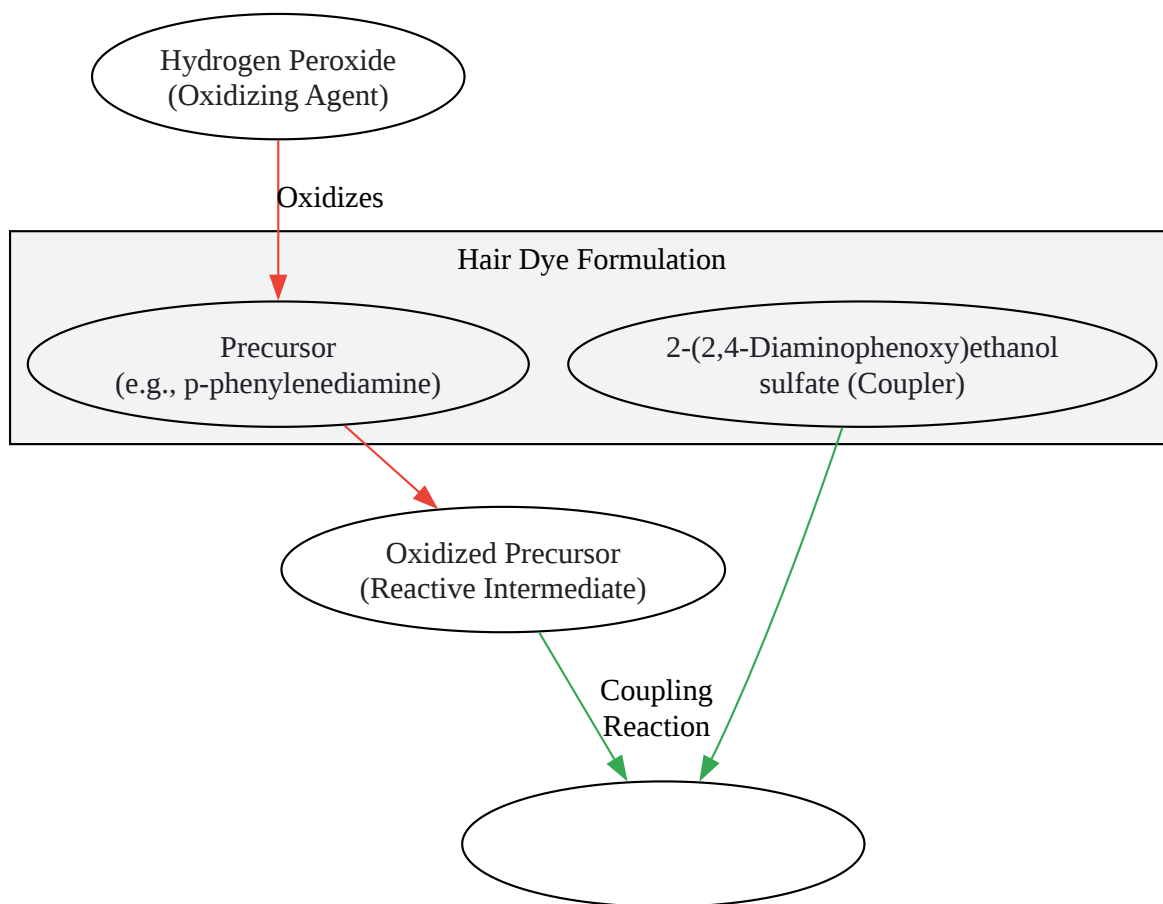
Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The primary and scientifically validated application of **2-(2,4-Diaminophenoxy)ethanol sulfate** is as a "coupler" in oxidative hair dye formulations. It is not established as a standard chromogenic substrate for enzymatic assays in research or drug development. The information provided herein details its established use and offers a hypothetical framework for investigating its potential as a chromogenic substrate.

Primary Application: Oxidative Hair Dyeing

2-(2,4-Diaminophenoxy)ethanol sulfate functions as a nucleophile in permanent hair coloring systems.^[1] In this context, it is not the primary color-forming molecule but reacts with an oxidized "precursor" (or primary intermediate) to generate the final dye molecule within the hair shaft.^[1]

Mechanism of Action: The hair dyeing process occurs in an alkaline environment, typically initiated by hydrogen peroxide. The hydrogen peroxide has two main roles: it lightens the natural melanin in the hair and oxidizes the precursor molecules (e.g., p-phenylenediamine or p-aminophenols).^[1] These oxidized precursors are highly reactive intermediates. **2-(2,4-Diaminophenoxy)ethanol sulfate** then undergoes a coupling reaction with these intermediates to form large, stable colorant molecules that are trapped within the hair cortex, resulting in a permanent color change.^[2]



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Quantitative Data Summary

The following table summarizes key data for 2-(2,4-Diaminophenoxy)ethanol and its salts, compiled from safety assessment reports and chemical databases.

Property	Value
Chemical Identity	
CAS Number	70643-20-8[3]
Molecular Formula	C ₈ H ₁₄ N ₂ O ₆ S[4]
Molecular Weight	266.27 g/mol [3]
Physicochemical Properties (for Dihydrochloride salt)	
Melting Point	222-224°C[5]
Boiling Point	432.7°C[5]
Purity (HPLC)	≥99.5%[5]
Toxicological Data	
Acute Oral Toxicity (LD ₅₀)	~1000 mg/kg bw (rat, for dihydrochloride salt)[6]
Skin Sensitization	May cause an allergic skin reaction.[4][7]
Genotoxicity (Ames Test)	Generally negative, though some mixed results under specific conditions have been reported.[7]
Regulatory Use Limit	
Maximum On-Head Concentration	2.0% in oxidative hair dye formulations (after mixing with hydrogen peroxide).[1][8]

Standard Protocol for a Chromogenic Assay (Using TMB)

For researchers interested in the principles of chromogenic assays, the following is a standard protocol for Horseradish Peroxidase (HRP) using 3,3',5,5'-Tetramethylbenzidine (TMB) as the substrate. This is a widely used system in ELISA and other immunoassays.[9]

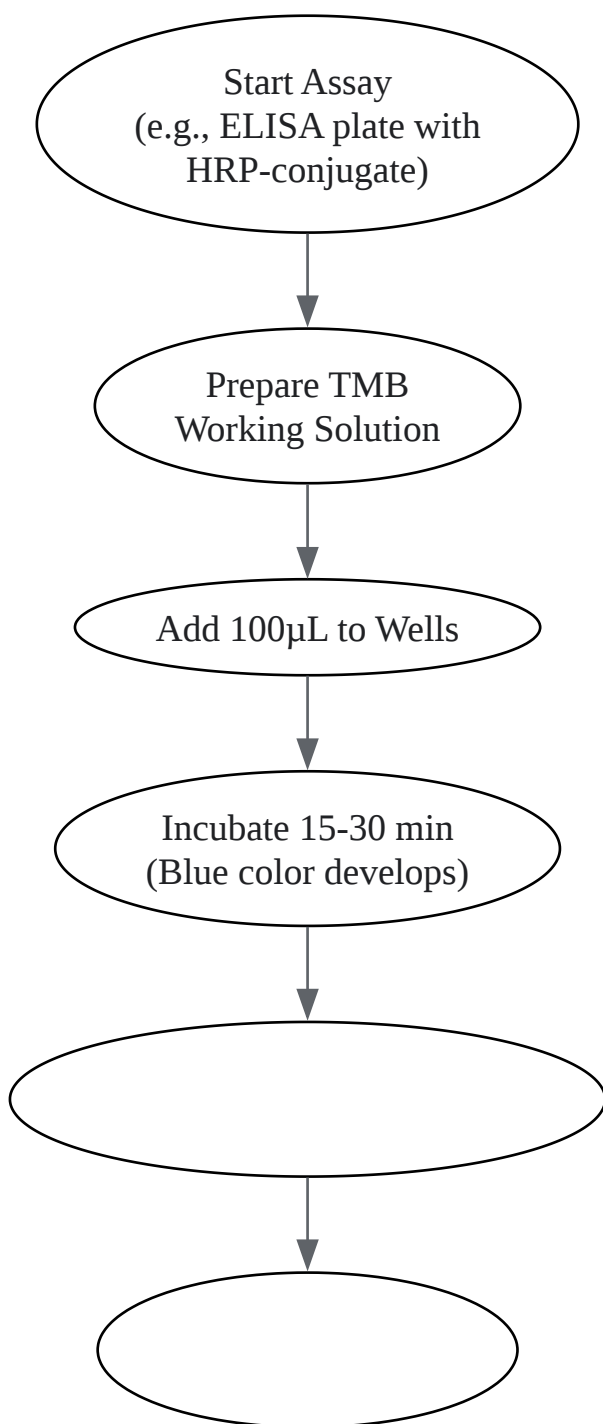
Objective: To detect the presence and activity of HRP.

Materials:

- HRP-conjugated antibody or protein
- TMB Substrate Solution
- Peroxide Solution (often supplied with TMB)
- Stop Solution (e.g., 2M Sulfuric Acid)
- Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
- 96-well microplate
- Microplate reader (450 nm)

Protocol:

- Preparation: Perform all preceding assay steps (e.g., antigen coating, blocking, antibody incubations) according to your specific ELISA protocol. Ensure final washes are thorough to remove unbound HRP conjugate.
- Substrate Preparation: Immediately before use, mix equal volumes of the TMB Solution and the Peroxide Solution to create the working substrate solution.^[9]
- Substrate Incubation: Add 100 μ L of the working substrate solution to each well of the microplate.^[9]
- Color Development: Incubate the plate at room temperature for 15-30 minutes, protected from light.^[9] A blue color will develop in wells containing HRP activity.
- Stopping the Reaction: Add 100 μ L of Stop Solution (e.g., 2M sulfuric acid) to each well. The color will change from blue to yellow.^[9]
- Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution. The intensity of the yellow color is proportional to the amount of HRP present.



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Hypothetical Protocol to Evaluate 2-(2,4-Diaminophenoxy)ethanol Sulfate as a Chromogenic Substrate

The following is a proposed, hypothetical research protocol to investigate whether **2-(2,4-Diaminophenoxy)ethanol sulfate** could function as a chromogenic substrate for an enzyme like HRP. This has not been validated and would require significant optimization and characterization.

Objective: To determine if HRP can catalyze the oxidation of **2-(2,4-Diaminophenoxy)ethanol sulfate** in the presence of hydrogen peroxide to produce a quantifiable colored product.

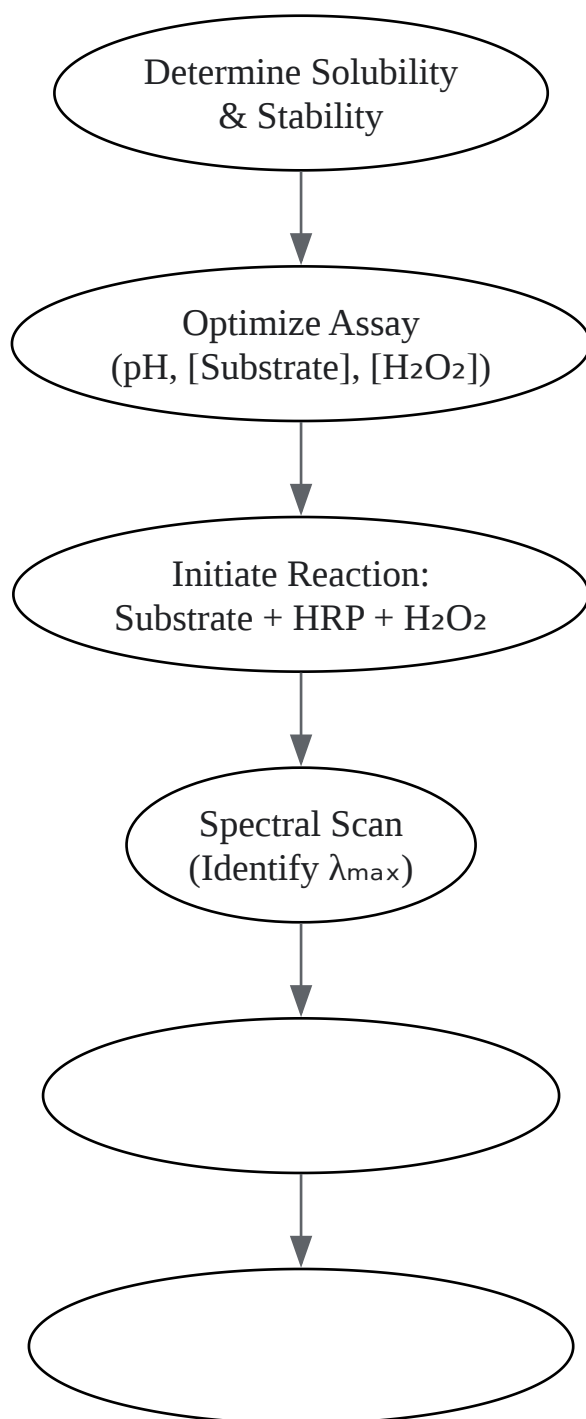
Preliminary Steps:

- Solubility and Stability: Determine the solubility and stability of **2-(2,4-Diaminophenoxy)ethanol sulfate** in various aqueous buffers (e.g., phosphate, citrate) at different pH values (e.g., 4.0-8.0).
- Spectral Scan: Perform a baseline spectral scan (200-800 nm) of the compound in buffer to identify any intrinsic absorbance peaks.

Experimental Protocol:

- Reagent Preparation:
 - Substrate Stock Solution: Prepare a 10 mM stock solution of **2-(2,4-Diaminophenoxy)ethanol sulfate** in the optimal buffer identified in the preliminary steps.
 - H₂O₂ Stock Solution: Prepare a 100 mM H₂O₂ solution in the same buffer.
 - HRP Stock Solution: Prepare a 1 mg/mL (or ~22.7 μM) HRP stock solution in buffer.
- Assay Setup (in a 96-well plate):
 - Test Wells: Add buffer, varying concentrations of the substrate stock solution (e.g., final concentrations of 0.1-2.0 mM), and a fixed, low concentration of HRP (e.g., 1-10 nM).
 - Control Wells:
 - No HRP: Substrate + H₂O₂
 - No H₂O₂: Substrate + HRP

- No Substrate: HRP + H₂O₂
- Reaction Initiation: Start the reaction by adding a small volume of the H₂O₂ stock solution to all wells (e.g., for a final concentration of 1-5 mM).
- Monitoring and Data Collection:
 - Kinetic Reading: Immediately place the plate in a microplate reader and take absorbance readings across a wide spectrum (e.g., 300-700 nm) every minute for 30-60 minutes to detect the formation of any new absorbance peaks.
 - Endpoint Reading: Alternatively, stop the reaction at various time points with a suitable stop solution (e.g., acid, base, or enzyme inhibitor) and perform a full spectral scan.
- Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}) of the colored product, if any is formed.
 - Optimize assay conditions (pH, substrate concentration, H₂O₂ concentration) to maximize the signal-to-noise ratio.
 - Determine key kinetic parameters (K_m , V_{max}) and the molar extinction coefficient of the product.



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